molecular formula C10H6ClN5O B13843771 7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one

7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one

Cat. No.: B13843771
M. Wt: 247.64 g/mol
InChI Key: BICJTZGNIKFXAB-UHFFFAOYSA-N
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Description

7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one is a heterocyclic compound that features a quinoline core with a tetrazole substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one typically involves the reaction of 7-chloroquinolin-2-one with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The tetrazole ring may play a crucial role in binding to these targets, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one is unique due to the presence of both a chloro and a tetrazole group on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H6ClN5O

Molecular Weight

247.64 g/mol

IUPAC Name

7-chloro-3-(2H-tetrazol-5-yl)-1H-quinolin-2-one

InChI

InChI=1S/C10H6ClN5O/c11-6-2-1-5-3-7(9-13-15-16-14-9)10(17)12-8(5)4-6/h1-4H,(H,12,17)(H,13,14,15,16)

InChI Key

BICJTZGNIKFXAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(=C2)C3=NNN=N3

Origin of Product

United States

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